![molecular formula C24H35Cl3N4O2 B2610635 N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride](/img/structure/B2610635.png)
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl-WAY 100635 trihydrochloride is a potent and selective radioligand for central 5-HT1A receptors, commonly used in positron emission tomography (PET) imaging studies. It is a derivative of WAY-100635, a well-known antagonist of the 5-HT1A receptor, which plays a crucial role in the serotonergic system of the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethyl-WAY 100635 trihydrochloride can be synthesized by reacting its descyclohexanecarbonyl analogue with carbonyl-11C-cyclohexanecarbonyl chloride. This reaction is carried out in high specific radioactivity and high radiochemical purity using high-performance liquid chromatography (HPLC) for separation .
Industrial Production Methods
The industrial production of desmethyl-WAY 100635 trihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-performance liquid chromatography (HPLC) for purification and formulation for intravenous injection .
Chemical Reactions Analysis
Types of Reactions
Desmethyl-WAY 100635 trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form polar radioactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyl-11C-cyclohexanecarbonyl chloride for synthesis and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled laboratory conditions with precise temperature and pressure settings .
Major Products Formed
The major products formed from these reactions include polar radioactive metabolites and other derivatives that can be used for further research and imaging studies .
Scientific Research Applications
Desmethyl-WAY 100635 trihydrochloride is widely used in scientific research, particularly in the following fields:
Mechanism of Action
Desmethyl-WAY 100635 trihydrochloride exerts its effects by binding selectively to 5-HT1A receptors in the brain. This binding inhibits the activity of these receptors, which are involved in the regulation of serotonin levels. The compound’s high affinity for 5-HT1A receptors makes it an effective radioligand for PET imaging studies, providing detailed information about receptor distribution and density .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: The parent compound, also a selective 5-HT1A receptor antagonist, used in similar imaging studies.
4-Fluoro-N-[2-[4-(2-methoxylphenyl)-1-piperazino]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (FCWAY): Another derivative used in PET imaging studies.
Uniqueness
Desmethyl-WAY 100635 trihydrochloride is unique due to its high selectivity and affinity for 5-HT1A receptors, making it a valuable tool in neuroimaging studies. Its ability to provide detailed information about receptor distribution and density sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2.3ClH/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20;;;/h4-7,10-13,20,29H,1-3,8-9,14-19H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVALGQSZNINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
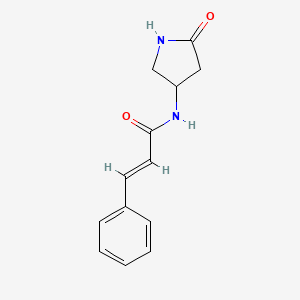
![N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2610554.png)
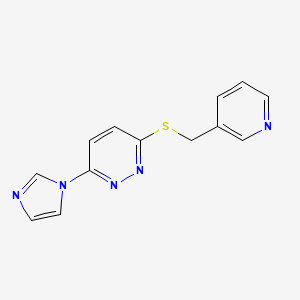
![(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE](/img/structure/B2610557.png)

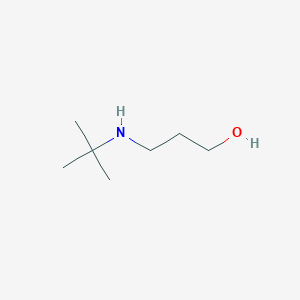

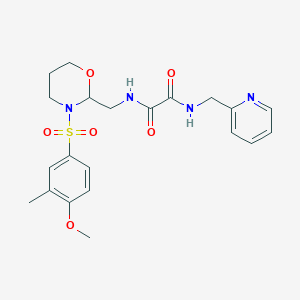
![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2610567.png)
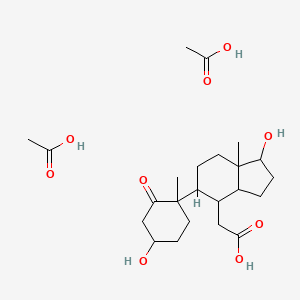
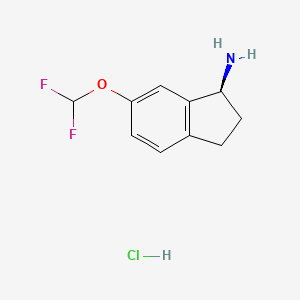

![N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2610572.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2610573.png)
